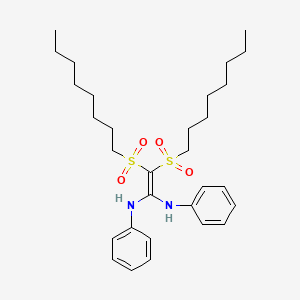
2,2-bis(octylsulfonyl)-N,N'-diphenylethene-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features two octylsulfonyl groups and two phenyl groups attached to an ethene backbone, making it a versatile molecule in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine typically involves multi-step organic reactions. One common method includes the reaction of octylsulfonyl chloride with N,N’-diphenylethene-1,1-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as dichloromethane or toluene, is essential to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and higher yields. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings
Mécanisme D'action
The mechanism of action of 2,2-bis(octylsulfonyl)-N,N’-diphenylethene-1,1-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A (2,2-bis(4-hydroxyphenyl)propane): Known for its use in plastics and resins.
2,2-bis(3-methyl-4-hydroxyphenyl)propane: Similar structure but different functional groups.
4-cumylphenol: Another phenolic compound with distinct properties
Uniqueness
Its structural features make it a valuable compound for developing new materials and exploring novel therapeutic agents .
Propriétés
Formule moléculaire |
C30H46N2O4S2 |
|---|---|
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
2,2-bis(octylsulfonyl)-1-N,1-N'-diphenylethene-1,1-diamine |
InChI |
InChI=1S/C30H46N2O4S2/c1-3-5-7-9-11-19-25-37(33,34)30(38(35,36)26-20-12-10-8-6-4-2)29(31-27-21-15-13-16-22-27)32-28-23-17-14-18-24-28/h13-18,21-24,31-32H,3-12,19-20,25-26H2,1-2H3 |
Clé InChI |
UXQJITOLNULZLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCS(=O)(=O)C(=C(NC1=CC=CC=C1)NC2=CC=CC=C2)S(=O)(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15010443.png)
![6'-amino-3'-phenyl-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15010451.png)
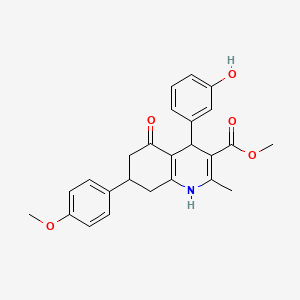
![1-{5-[(E)-phenyldiazenyl]-1-benzofuran-2-yl}ethanone](/img/structure/B15010463.png)
![6-Methyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B15010471.png)

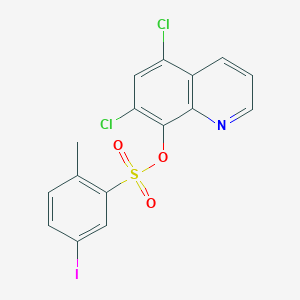
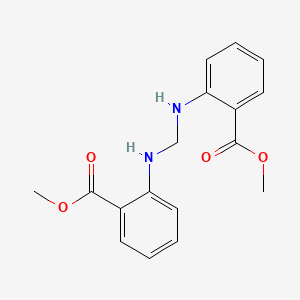
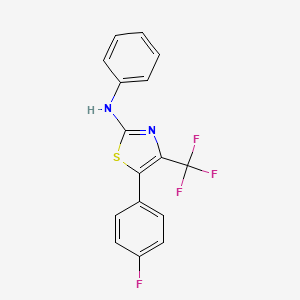
![4-ethyl-5-phenyl-2-[(phenylamino)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15010499.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B15010531.png)
![2-({(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15010536.png)
![(2E)-2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B15010546.png)
